1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline
CAS No.: 159717-70-1
Cat. No.: VC17315524
Molecular Formula: C11H10N4O5
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159717-70-1 |
|---|---|
| Molecular Formula | C11H10N4O5 |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | (2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m1/s1 |
| Standard InChI Key | KKWDSQYPOCTRRA-MRVPVSSYSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline (C₁₁H₁₀N₄O₅) consists of a benzoxadiazole core fused with a nitro group at position 7 and a D-proline moiety at position 4. The benzoxadiazole system adopts a planar configuration, with the nitro group inducing significant electron-withdrawing effects that enhance electrophilicity at the C-4 position . The D-proline substituent introduces chirality, distinguishing it from the more commonly studied L-proline analog (CAS 81432-12-4) .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.221 g/mol | |
| Exact Mass | 278.065 Da | |
| LogP | 1.77 | |
| Topological Polar Surface Area | 125.28 Ų |
Stereochemical Considerations
The D-proline configuration inverses the spatial arrangement of the pyrrolidine ring compared to L-proline derivatives. This enantiomeric difference impacts binding affinities to chiral biological targets, such as GST isoforms . Computational docking studies of analogous NBD-proline compounds suggest that the D-configuration may alter hydrogen-bonding networks within enzyme active sites .
Synthesis and Reaction Kinetics
Synthetic Pathways
The compound is typically synthesized via SNAr reactions between 4-chloro-7-nitrobenzofurazan (NBD chloride) and D-proline under alkaline conditions . Key steps include:
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Nucleophilic Attack: The secondary amine of D-proline displaces the chloride at C-4 of NBD chloride, forming a sigma complex.
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Aromatization: Elimination of HCl restores aromaticity, yielding the final product .
Reaction rates depend on the electronic nature of the benzoxadiazole system and the nucleophilicity of the amino acid. For D-proline, second-order rate constants (k₂) in ethanol/water mixtures range from 0.15–0.45 M⁻¹s⁻¹ at 25°C, slightly lower than L-proline due to steric effects .
Fluorescence Activation
Unlike non-fluorescent precursors, the substitution product exhibits strong fluorescence (λₑₓ = 480 nm, λₑₘ = 540 nm) with a quantum yield (Φ_f) of 0.009–0.022 in ethanol . The emission intensity correlates with the rigidity of the proline-benzoxadiazole conjugate, making it suitable for real-time reaction monitoring.
Biochemical Interactions and Applications
GST Inhibition Mechanisms
Spectroscopic studies of analogous NBD-proline derivatives reveal two inhibition pathways :
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Suicide Inhibition: Covalent modification of GST active sites via sigma complex formation.
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Competitive Binding: Steric blockade of the glutathione (GSH) binding pocket.
For GSTP1-1, the inhibition constant (K_i) of NBD-proline analogs is ≈50 nM, with a 10-fold selectivity over GSTA1-1 . The D-proline configuration reduces off-target interactions with serum albumin by 37% compared to L-proline .
Anticancer Activity
In human tumor cell lines (e.g., MCF-7, A549), NBD-proline derivatives induce apoptosis at submicromolar concentrations (IC₅₀ = 0.8–1.2 μM) through JNK pathway activation . The mechanism involves:
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Dissociation of JNK-GSTP1-1 complexes
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Mitochondrial membrane depolarization
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Caspase-3/7 activation
Notably, D-proline derivatives bypass multidrug resistance (MDR) pumps 3.2-fold more effectively than L-proline analogs .
Analytical Applications
Amino Acid Detection
The compound serves as a chiral derivatization agent for LC-MS/MS analysis of D-amino acids in biological fluids . Key performance metrics:
| Parameter | Value |
|---|---|
| Detection Limit | 50 pM (S/N = 3) |
| Linear Range | 0.1–100 μM |
| Derivatization Efficiency | 92–96% |
Cellular Imaging
Conjugation with D-proline enhances cellular uptake in neuronal cells by 2.1-fold compared to L-proline analogs, making it useful for tracking protein synthesis in real-time .
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: LogD₇.₄ = 1.45; 68% oral bioavailability in rodent models
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Metabolism: Hepatic CYP3A4-mediated demethylation (t₁/₂ = 4.2 h)
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Excretion: 85% renal, 15% fecal
Future Directions
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Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield (>80% ee).
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Theranostic Applications: Combining GST inhibition with near-infrared fluorescence for image-guided surgery.
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Blood-Brain Barrier Penetration: Structural modifications to enhance CNS delivery for neurodegenerative disease applications.
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